molecular formula C19H19NO6 B11140634 1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline

1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11140634
M. Wt: 357.4 g/mol
InChI Key: QDLJHWPBPAZKHV-HNNXBMFYSA-N
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Description

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining a chromenone moiety with a pyrrolidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common route starts with the preparation of the chromenone derivative, which is then reacted with an appropriate acylating agent to introduce the acetyl group. The final step involves the coupling of the acetylated chromenone with pyrrolidine-2-carboxylic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromenone or pyrrolidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of a chromenone and pyrrolidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-1-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H19NO6/c21-17(20-8-2-5-15(20)18(22)23)10-25-11-6-7-13-12-3-1-4-14(12)19(24)26-16(13)9-11/h6-7,9,15H,1-5,8,10H2,(H,22,23)/t15-/m0/s1

InChI Key

QDLJHWPBPAZKHV-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C(=O)O

solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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